Cas no 49617-83-6 (3-Iodobenzyl Bromide)
3-Iodobenzyl Bromide Chemical and Physical Properties
Names and Identifiers
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- 1-(Bromomethyl)-3-iodobenzene
- alpha-Bromo-3-iodotoluene
- 3-Iodobenzyl bromide
- α-Bromo-3-iodotoluene
- Toluene, a-bromo-m-iodo- (7CI)
- m-Iodobenzylbromide
- a-Bromo-m-iodotoluene
- AB3175
- I0603
- meta-iodobenzyl bromide
- FT-0615901
- EN300-224933
- m-iodobenzyl bromide
- DTXSID70374760
- CS-W007657
- InChI=1/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H
- 3-iodobenzylbromide
- 1-bromomethyl-3-iodo-benzene
- 3-Iodobenzyl bromide, 95%
- 49617-83-6
- AS-11493
- AC-26201
- AM20040565
- 1-bromomethyl-3-iodobenzene
- MFCD00019016
- Benzene, 1-(bromomethyl)-3-iodo-
- SCHEMBL378889
- 3-iodo-benzyl bromide
- 3-iodo-benzylbromide
- AKOS005254295
- 8Z5
- 9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one; A 84655; Nile Blue A Oxazone; Phenoxazone 9
- STL554250
- a-Bromo-m-iodotoluene; m-Iodobenzylbromide; 1-(Bromomethyl)-3-iodobenzene;
- BBL100456
- 1-(Bromomethyl)-3-iodobenzene;
- 3-Iodobenzyl Bromide
-
- MDL: MFCD00019016
- Inchi: 1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
- InChI Key: BACZSVQZBSCWIG-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(CBr)=C1
- BRN: 742268
Computed Properties
- Exact Mass: 295.87000
- Monoisotopic Mass: 295.87
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: powder
- Density: 2.105
- Melting Point: 49.0 to 53.0 deg-C
- Boiling Point: 106°C 1mm
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.656
- PSA: 0.00000
- LogP: 3.18610
- Solubility: Insoluble
- Sensitiveness: Lachrymatory
3-Iodobenzyl Bromide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S22-S26-S27-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Packing Group:III
- Risk Phrases:R34
- Safety Term:8
- Packing Group:III
- Hazard Level:8
- Storage Condition:Storage temperature: 2-8 ° C, room temperature
3-Iodobenzyl Bromide Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Iodobenzyl Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018739-250mg |
3-Iodobenzyl bromide |
49617-83-6 | 98% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 018739-1g |
3-Iodobenzyl bromide |
49617-83-6 | 98% | 1g |
£15.00 | 2022-03-01 | |
| Fluorochem | 018739-5g |
3-Iodobenzyl bromide |
49617-83-6 | 98% | 5g |
£49.00 | 2022-03-01 | |
| Fluorochem | 018739-10g |
3-Iodobenzyl bromide |
49617-83-6 | 98% | 10g |
£89.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I133459-100g |
3-Iodobenzyl Bromide |
49617-83-6 | 96% | 100g |
¥2109.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I133459-25g |
3-Iodobenzyl Bromide |
49617-83-6 | 96% | 25g |
¥584.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I133459-5g |
3-Iodobenzyl Bromide |
49617-83-6 | 96% | 5g |
¥146.90 | 2023-09-02 | |
| Alichem | A013034343-250mg |
3-Iodobenzyl bromide |
49617-83-6 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A013034343-500mg |
3-Iodobenzyl bromide |
49617-83-6 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A013034343-1g |
3-Iodobenzyl bromide |
49617-83-6 | 97% | 1g |
$1490.00 | 2023-09-01 |
3-Iodobenzyl Bromide Suppliers
3-Iodobenzyl Bromide Related Literature
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-Iodobenzyl Bromide
Introduction to 3-Iodobenzyl Bromide (CAS No. 49617-83-6)
3-Iodobenzyl Bromide, with the chemical formula C₇H₆Br₂I, is a significant intermediate in synthetic organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 49617-83-6, has garnered attention due to its versatile applications in cross-coupling reactions, particularly in the synthesis of biologically active molecules. The presence of both an iodine and a bromine substituent on a benzyl framework makes it a valuable reagent for various chemical transformations, enabling researchers to construct complex molecular architectures efficiently.
The utility of 3-Iodobenzyl Bromide stems from its participation in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are pivotal in medicinal chemistry for constructing carbon-carbon bonds, which are essential for drug development. The benzylic position in this compound allows for facile functionalization, making it a preferred choice for introducing diverse substituents into a molecular scaffold. Recent advancements in transition-metal catalysis have further highlighted the importance of halogenated benzylic compounds like 3-Iodobenzyl Bromide in facilitating efficient and selective bond-forming reactions.
In the realm of pharmaceutical research, 3-Iodobenzyl Bromide has been employed in the synthesis of novel therapeutic agents. Its ability to undergo cross-coupling reactions under mild conditions makes it an attractive building block for drug candidates targeting various diseases. For instance, studies have demonstrated its role in generating libraries of heterocyclic compounds, which are known to exhibit pharmacological properties. The compound’s compatibility with modern synthetic methodologies ensures that it remains relevant in contemporary drug discovery pipelines.
Moreover, the incorporation of 3-Iodobenzyl Bromide into flow chemistry systems has opened new avenues for scalable and sustainable synthesis. Flow chemistry enables precise control over reaction conditions, reducing side products and improving yields. This approach is particularly advantageous when working with sensitive intermediates like 3-Iodobenzyl Bromide, as it minimizes the risk of decomposition and enhances reproducibility. The integration of continuous-flow technology with traditional batch processes has been explored to optimize the use of this compound in industrial settings.
Recent research has also focused on the mechanistic aspects of 3-Iodobenzyl Bromide-mediated reactions. Understanding the underlying principles governing its reactivity has led to the development of more efficient catalysts and ligands. For example, computational studies have provided insights into how electronic effects influence the cross-coupling efficiency of this compound. Such knowledge is crucial for designing next-generation synthetic strategies that leverage its unique properties.
The role of 3-Iodobenzyl Bromide in bioconjugation techniques cannot be overstated either. Its reactivity with nucleophiles allows for the facile attachment of biomolecules such as peptides and proteins. This capability is particularly valuable in developing diagnostic tools and therapeutic biologics. The compound’s compatibility with click chemistry methodologies has further expanded its applications in biochemistry and molecular biology. Researchers have utilized 3-Iodobenzyl Bromide to generate probes for imaging studies and to construct probes for studying protein-protein interactions.
In conclusion, 3-Iodobenzyl Bromide (CAS No. 49617-83-6) is a multifaceted compound with broad applications across synthetic organic chemistry, pharmaceutical research, and biotechnology. Its ability to participate in cross-coupling reactions, coupled with its compatibility with modern synthetic techniques, makes it an indispensable tool for chemists and biologists alike. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further, solidifying its position as a cornerstone in chemical synthesis.
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